molecular formula C8H14O B14536528 2,4-Dimethylhexa-2,4-dien-1-ol CAS No. 62332-66-5

2,4-Dimethylhexa-2,4-dien-1-ol

Cat. No.: B14536528
CAS No.: 62332-66-5
M. Wt: 126.20 g/mol
InChI Key: YZDKYYZSTTWZDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethylhexa-2,4-dien-1-ol is an organic compound with the molecular formula C8H14O It is a type of dienol, characterized by the presence of two double bonds and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylhexa-2,4-dien-1-ol can be achieved through several methods. One common approach involves the reaction of 2,4-hexadien-1-ol with methylating agents under controlled conditions. Another method includes the use of Grignard reagents, where the reaction of a suitable diene with a Grignard reagent followed by hydrolysis yields the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include catalytic hydrogenation, followed by selective oxidation to introduce the hydroxyl group. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylhexa-2,4-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various aldehydes, ketones, and substituted alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-Dimethylhexa-2,4-dien-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethylhexa-2,4-dien-1-ol involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, participating in addition and substitution reactions. Its double bonds allow it to undergo cycloaddition reactions, forming cyclic compounds. The hydroxyl group can form hydrogen bonds, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethylhexa-2,4-dien-1-ol is unique due to the presence of both methyl groups and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various chemical reactions and applications .

Properties

CAS No.

62332-66-5

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2,4-dimethylhexa-2,4-dien-1-ol

InChI

InChI=1S/C8H14O/c1-4-7(2)5-8(3)6-9/h4-5,9H,6H2,1-3H3

InChI Key

YZDKYYZSTTWZDN-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C=C(C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.